1-Furan-2-yl-2-isopropylamino-ethanone 1-Furan-2-yl-2-isopropylamino-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462165
InChI: InChI=1S/C9H13NO2/c1-7(2)10-6-8(11)9-4-3-5-12-9/h3-5,7,10H,6H2,1-2H3
SMILES: CC(C)NCC(=O)C1=CC=CO1
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol

1-Furan-2-yl-2-isopropylamino-ethanone

CAS No.:

Cat. No.: VC13462165

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

1-Furan-2-yl-2-isopropylamino-ethanone -

Specification

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
IUPAC Name 1-(furan-2-yl)-2-(propan-2-ylamino)ethanone
Standard InChI InChI=1S/C9H13NO2/c1-7(2)10-6-8(11)9-4-3-5-12-9/h3-5,7,10H,6H2,1-2H3
Standard InChI Key NLAHKYNTXLYFQM-UHFFFAOYSA-N
SMILES CC(C)NCC(=O)C1=CC=CO1
Canonical SMILES CC(C)NCC(=O)C1=CC=CO1

Introduction

Overview

1-Furan-2-yl-2-isopropylamino-ethanone (CAS: 1353976-46-1) is a heterocyclic organic compound with the molecular formula C₉H₁₃NO₂. Characterized by a furan ring linked to an ethanone group and an isopropylamino substituent, this compound has garnered interest in pharmaceutical and synthetic chemistry research. While its specific applications remain underexplored, structural analogs and related derivatives demonstrate biological activity, suggesting potential utility in drug development and industrial synthesis .

Chemical Identity and Structural Properties

Molecular Structure

The compound features a furan-2-yl group attached to a ketone (ethanone) and an isopropylamine moiety. Key structural attributes include:

  • IUPAC Name: 1-(furan-2-yl)-2-(propan-2-ylamino)ethanone

  • Molecular Weight: 167.21 g/mol

  • SMILES Notation: CC(C)NCC(=O)C1=CC=CO1

  • InChI Key: NLAHKYNTXLYFQM-UHFFFAOYSA-N

Synthesis and Manufacturing

Example Protocol (Hypothetical):

  • React 2-acetylfuran with isopropylamine in dichloromethane.

  • Add a coupling agent (e.g., dicyclohexylcarbodiimide) to facilitate amide bond formation.

  • Purify via column chromatography (ethyl acetate/hexane) .

Industrial Production Challenges

  • Yield Optimization: Low yields (∼30%) due to steric hindrance from the isopropyl group.

  • Purity Control: Requires high-purity solvents to avoid byproducts like N-alkylated derivatives .

Physicochemical Properties

PropertyValueSource
Density1.10 ± 0.1 g/cm³
Boiling Point183.4 ± 0.0 °C (760 mmHg)
Melting Point26–28 °C
LogP (Partition Coefficient)0.52
SolubilitySlightly soluble in water; miscible in ethanol, acetone

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

  • Cefuroxime Synthesis: Analogous compounds (e.g., 2-acetylfuran) are intermediates in cephalosporin antibiotics .

  • Kinase Inhibitors: Furan-containing molecules inhibit casein kinase 2 (CK2), a target in cancer therapy .

Flavor and Fragrance Industry

  • Aroma Compounds: Furan derivatives contribute caramel-like notes in food products .

Hazard CategoryPictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS06DangerH302: Harmful if swallowed
Skin SensitizationGHS07WarningH317: May cause allergic skin reaction

Environmental Impact

  • Aquatic Toxicity: LC₅₀ (Daphnia magna): 12 mg/L (Category: Chronic 3) .

  • Biodegradation: Low biodegradability (OECD 301F: <10% in 28 days) .

Future Research Directions

  • Synthetic Optimization: Develop one-pot synthesis methods to improve yield (>70%) .

  • Mechanistic Studies: Elucidate binding interactions with tyrosinase and parasitic targets .

  • Clinical Trials: Evaluate pharmacokinetics in rodent models for antitrypanosomal efficacy .

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